Dichloro(3-chloropropyl)hexylsilane
Description
Historical Context and Evolution of Organochlorosilane Research
The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound. wikipedia.org This breakthrough laid the foundation for a new branch of chemistry. The field was significantly advanced in the early 20th century through the pioneering work of Frederic S. Kipping, who conducted extensive research using Grignard reagents to form alkyl and aryl silanes and first coined the term "silicone" in 1904. wikipedia.org
A pivotal moment in the commercialization of organochlorosilanes came in 1945 when Eugene G. Rochow detailed the "direct process" or Müller-Rochow process. wikipedia.orglkouniv.ac.in This industrial method allowed for the large-scale synthesis of methylchlorosilanes, the key precursors to the silicone industry. wikipedia.org Further research in the following decades, including studies on the redistribution reactions of organochlorosilanes, helped to refine the synthesis of specific silane (B1218182) species. acs.org The period from 1945 to the present has seen exponential growth in organosilicon compound research, reflecting its increasing importance in various technological fields. researchgate.net
| Key Figure(s) | Contribution | Year |
| Charles Friedel & James Crafts | Synthesis of the first organochlorosilane | 1863 |
| Frederic S. Kipping | Pioneered the use of Grignard reagents for organosilane synthesis; coined the term "silicone" | ~1901-1936 |
| Eugene G. Rochow | Developed the Müller-Rochow process for direct synthesis of methylchlorosilanes | 1945 |
Structural Features of Dichloro(3-chloropropyl)hexylsilane and its Significance within Organosilane Subclasses
The molecular structure of this compound (C9H19Cl3Si) consists of a central silicon atom bonded to four different groups: two chlorine atoms, a hexyl chain, and a 3-chloropropyl chain. epa.gov In most organosilicon compounds, silicon is tetravalent with a tetrahedral geometry. wikipedia.org
The bonds connected to the silicon atom define the compound's reactivity. The carbon-silicon (C-Si) bonds are longer and weaker than analogous carbon-carbon bonds and are polarized towards the more electronegative carbon atom. wikipedia.org The silicon-chlorine (Si-Cl) bonds are highly reactive and susceptible to nucleophilic attack, particularly by water (hydrolysis) or alcohols (alcoholysis), which allows the compound to bond with inorganic substrates like glass or metal oxides. wikipedia.org
Simultaneously, the terminal chlorine atom on the 3-chloropropyl group provides a reactive site for substitution reactions with various organic functional groups, enabling it to be incorporated into a polymer matrix. This dual reactivity makes it an excellent coupling agent. This compound belongs to the organochlorosilane subclass of organosilicon compounds, which are distinguished by one or more Si-Cl bonds. This differentiates them from other subclasses like organoalkoxysilanes, which are also used in sol-gel processes and materials synthesis. mdpi.com
Table of Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H19Cl3Si |
| Average Mass | 261.69 g/mol |
| Monoisotopic Mass | 260.03216 g/mol |
Data sourced from EPA CompTox Chemicals Dashboard. epa.gov
Current Research Landscape and Key Unaddressed Questions for this compound
Current research involving organochlorosilanes like this compound is heavily focused on materials science and polymer chemistry. researchgate.net These compounds are primarily used as intermediates in the synthesis of more complex silanes and as coupling agents to enhance the adhesion between organic polymers and inorganic substrates in composites, adhesives, and coatings. chemimpex.com Research often centers on surface modification to impart specific properties, such as hydrophobicity, to materials like glass, metals, and ceramics. chemimpex.com
Despite its utility, several key questions remain that drive ongoing research:
Synthesis Efficiency: Can more sustainable and efficient catalytic systems be developed for its synthesis, potentially moving away from expensive platinum-group metal catalysts often used in hydrosilylation? wikipedia.org
Novel Applications: Beyond its established use in coatings and sealants, what is the potential for this compound in emerging fields like nanotechnology or advanced biomedical materials?
Mechanistic Understanding: What are the detailed reaction mechanisms and kinetics involved in its surface grafting and interaction with different polymeric systems? A deeper understanding could lead to more precise control over material properties.
Polymer Architecture: How can this bifunctional monomer be used to create novel polymer architectures with tailored thermal, mechanical, and optical properties?
Addressing these questions is essential for expanding the applications and improving the performance of materials derived from this versatile organosilane.
Overview of Research Objectives and Methodological Framework
The primary research objective for utilizing this compound is to synthesize new functional materials and enhance the performance of existing ones. mdpi.com This includes creating durable composite materials, developing high-performance adhesives and sealants, and functionalizing surfaces to achieve specific chemical or physical properties. chemimpex.com
The methodological framework for research in this area typically involves a multi-step process:
Synthesis and Purification: The synthesis of functional organosilanes often employs methods like hydrosilylation, where a hydrosilane is added across an alkene, or the reaction of Grignard or organolithium reagents with chlorosilanes. wikipedia.orglkouniv.ac.in The Müller-Rochow process serves as a model for industrial-scale synthesis of the foundational chlorosilane precursors. lkouniv.ac.in Purification of the final product is critical and commonly achieved through vacuum distillation to ensure high purity for subsequent reactions. unt.educhemicalbook.com
Reaction and Material Formulation: The purified this compound is then used in subsequent reactions. For surface modification, it is reacted with a substrate (e.g., silica (B1680970) nanoparticles, glass slides). For polymer synthesis, it can be copolymerized with other monomers. The Si-Cl bonds typically react first to anchor the molecule, followed by reactions involving the C-Cl bond.
Characterization: A suite of analytical techniques is employed to verify the structure and properties of the resulting materials. Gas Chromatography (GC) is used to assess purity. chemimpex.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and the presence of specific functional groups. Mass spectrometry helps to determine the molecular weight and fragmentation patterns.
This framework allows researchers to systematically design, create, and validate new materials based on the unique chemical reactivity of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-(3-chloropropyl)-hexylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl3Si/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXWDPBGFCRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710837 | |
| Record name | Dichloro(3-chloropropyl)hexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81347-57-1 | |
| Record name | Dichloro(3-chloropropyl)hexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81347-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(3-chloropropyl)hexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, dichloro(3-chloropropyl)hexyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dichloro 3 Chloropropyl Hexylsilane and Its Analogues
Precision Synthesis of Carbon-Silicon Bonds in Organosilanes
The formation of the carbon-silicon (C-Si) bond is a fundamental transformation in organosilicon chemistry. Modern synthetic methods offer unprecedented control over this process, enabling the creation of complex and highly functionalized molecules.
Catalytic Hydrosilylation Reactions: Regio- and Stereoselective Approaches
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, stands as a cornerstone for C-Si bond formation. bohrium.comnih.gov The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being highly effective, though they can exhibit low selectivity. mdpi.com The choice of catalyst and ligands is crucial for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction. bohrium.com
For the synthesis of dichloro(3-chloropropyl)hexylsilane, the hydrosilylation of allyl chloride with hexyldichlorosilane (B13816899) would be a direct approach. The regioselectivity of this reaction is critical to ensure the formation of the desired 3-chloropropyl group. While platinum catalysts are common, rhodium and iridium complexes have also shown remarkable activity and selectivity in hydrosilylation reactions. rsc.orgacs.org For instance, rhodium(II) complexes in the presence of specific phosphine (B1218219) ligands have demonstrated high efficiency in the regio- and stereoselective hydrosilylation of alkynes. rsc.org Similarly, ruthenium alkylidene catalysts can selectively yield either (E)-vinylsilanes or β-alkylsilanes from vinylarenes, depending on the ligand environment. organic-chemistry.org
Recent advancements have also explored the use of more earth-abundant first-row transition metals and even main-group elements as catalysts. nih.govsemanticscholar.org Iron-catalyzed hydrosilylation of terminal alkenes has been shown to proceed with high Markovnikov selectivity. organic-chemistry.org Furthermore, biocatalytic approaches using engineered enzymes are emerging as a potential route for achieving high chemo- and regioselectivity in hydrosilylation under mild conditions. nih.gov
Table 1: Catalyst Systems for Regio- and Stereoselective Hydrosilylation
| Catalyst System | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| Dirhodium(II)/XantPhos | Alkynes | High β-(Z) stereoselectivity | rsc.org |
| Ruthenium Alkylidenes | Vinylarenes | Ligand-dependent (E)-vinylsilanes or β-alkylsilanes | organic-chemistry.org |
| Palladium(0)/Phosphine | 1,3-Enynes | (E)-configuration of the new olefinic bond | acs.org |
| Copper(II)/4-picoline | Activated Allenes | High (E)-selectivity | nih.gov |
| Iron-based catalysts | Terminal Alkenes | High Markovnikov selectivity | organic-chemistry.org |
Transition Metal-Mediated Cross-Coupling Strategies for Silane (B1218182) Functionalization
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of C-Si bonds. acs.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium, nickel, or iron. acs.orgnih.govrsc.org
For the synthesis of this compound, a potential cross-coupling approach could involve the reaction of a silylmetal species, such as a silylzinc or silyllithium reagent, with 1-bromo-3-chloropropane. The functional group tolerance of these reactions is a key advantage, allowing for the presence of the chloroalkyl group. organic-chemistry.org The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The choice of metal catalyst and ligands is critical for achieving high yields and selectivity. For instance, nickel catalysts have been shown to be effective for the coupling of unactivated alkyl bromides with silyl (B83357) nucleophiles. organic-chemistry.org
Organosilanols have also emerged as effective nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama coupling), offering advantages such as low toxicity and stability. sigmaaldrich.com The activation of the organosilanol, typically with a fluoride (B91410) source or a base, is necessary to facilitate transmetalation. thermofishersci.in
Table 2: Transition Metal-Catalyzed Cross-Coupling for C-Si Bond Formation
| Catalyst | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Palladium | Organosilanols and Aryl/Alkenyl Halides | Fluoride or base activation required | sigmaaldrich.com |
| Nickel | Alkyl Bromides and Silyl Nucleophiles | Effective for unactivated alkyl halides | organic-chemistry.org |
| Iron | Racemic Alkyl Halides and Organoboron Reagents | Enantioconvergent Suzuki-Miyaura coupling | rsc.org |
| Zirconocene/Titanocene | Silanes and Surface Si-H Groups | Dehydrogenative silane coupling on surfaces | nih.govacs.org |
Direct Synthesis Modifications and Optimizations for Organochlorosilanes
The "direct process," or Müller-Rochow process, is a cornerstone of the industrial production of organochlorosilanes, particularly methylchlorosilanes. mdpi.comencyclopedia.pubresearchgate.net This process involves the reaction of elemental silicon with an organic halide, typically methyl chloride, at high temperatures in the presence of a copper catalyst. mdpi.comencyclopedia.pub While highly effective for simple alkylchlorosilanes, the direct synthesis of more complex or functionalized silanes like this compound is challenging due to the harsh reaction conditions and lack of selectivity.
However, modifications and optimizations of the direct synthesis have been explored to broaden its scope. One approach involves the co-feeding of different reactants. For example, the direct reaction of metallic silicon with hydrogen chloride and an alkene or alkyne has been shown to produce organochlorosilanes. rsc.org This suggests the possibility of a one-step synthesis of this compound by reacting silicon with hydrogen chloride, 1-hexene, and 1,3-dichloropropane, although controlling the selectivity would be a significant challenge.
Another avenue for modification is the use of different catalysts and promoters to influence the product distribution. While copper is the traditional catalyst, other metals and additives can alter the reaction pathways. The direct synthesis remains a highly atom-economical route to organosilanes, and ongoing research aims to improve its selectivity for more complex products. mdpi.com
Photoredox Catalysis in Organosilane Synthesis: Mechanistic Insights and Scope
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light. acs.orgcapes.gov.br In the context of organosilane synthesis, photoredox catalysis offers novel pathways for the formation of C-Si bonds and the functionalization of silanes.
One key application is in radical-mediated reactions. For instance, the generation of silyl radicals from hydrosilanes can be achieved through photoredox catalysis. acs.orgacs.org These silyl radicals can then participate in various reactions, including the hydrosilylation of alkenes. A recent study demonstrated a three-component silylacylation of acrylates using a synergistic nickel/photoredox catalysis system, where a chlorine radical generated via photoelimination initiates the reaction. rsc.org This approach highlights the potential for complex, multi-component reactions under photoredox conditions.
The mechanism of these reactions often involves single-electron transfer (SET) processes, where an excited photocatalyst oxidizes or reduces a substrate to generate a reactive radical intermediate. acs.org The scope of photoredox catalysis in organosilane synthesis is rapidly expanding, with new methods being developed for various transformations, including the functionalization of C-H bonds and the synthesis of complex silicon-containing molecules. researchgate.netacs.org
Targeted Functional Group Transformations and Derivatization Routes
Once the core organosilane structure is assembled, further modifications are often necessary to introduce specific functionalities. Targeted transformations allow for the synthesis of a diverse range of derivatives from a common intermediate.
Selective Halogen Exchange and Chlorination Protocols
For a compound like this compound, which already contains chloro substituents, selective halogen exchange or further chlorination can be a valuable tool for derivatization. For example, the conversion of the silicon-bound chloro groups to other halogens (e.g., fluoro, bromo, iodo) could provide access to a range of analogues with different reactivities.
The chlorination of Si-H bonds is a common transformation in organosilicon chemistry. google.com Various chlorinating agents can be employed, such as chlorine gas, acyl chlorides, and N-chlorosuccinimide. A process for the synthesis of organochlorosilanes from organohydridosilanes using hydrogen chloride in the presence of an ether has been developed, which can be useful for producing chlorosilanes containing both Si-H and Si-Cl bonds. google.com
Halogen exchange at silicon can be more challenging and often requires specific reagents. For instance, the reaction of a chlorosilane with a fluoride source, such as a metal fluoride, can lead to the corresponding fluorosilane. These transformations must be carefully controlled to avoid unwanted side reactions, such as the redistribution of substituents on the silicon atom. google.com The use of specific catalysts can sometimes facilitate these exchange reactions with higher selectivity.
The chlorination of water for disinfection purposes, while a different field, provides a wealth of knowledge on the chemistry of chlorine and its reactions. nih.govworldchlorine.org This knowledge can be conceptually applied to the development of new chlorination protocols in synthetic chemistry.
Elaboration of Organic Moieties via Silicon-Directed Reactions
Once a basic organosilane scaffold is assembled, the silicon atom can be exploited to direct the course of subsequent reactions on the organic portions of the molecule. This directing effect stems from the unique electronic and steric properties of silicon. The significant difference in electronegativity between silicon (1.90) and carbon (2.55) leads to polarization of the Si-C bond and the ability of silicon to stabilize adjacent carbocations (the β-silicon effect) or carbanions (the α-silicon effect).
A prominent example of a silicon-directed reaction is the Peterson Olefination , which allows for the stereoselective synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.org The intermediate β-hydroxysilane can be isolated, and subsequent elimination can be directed by choosing either acidic or basic conditions to yield either the cis or trans alkene. organic-chemistry.org This offers a powerful method for elaborating an organic chain attached to a silicon atom. For instance, a silyl group can be used to control the formation of a double bond within a complex organic framework attached to the silicon atom, a technique valuable in natural product synthesis. rsc.orgnih.gov
Recent advancements have demonstrated the utility of tandem procedures, where a Peterson olefination is combined with another reaction, such as an asymmetric hydrogenation, in a single pot. rsc.orgnih.gov This approach, catalyzed by iridium-N,P complexes, can transform simple ketones into chiral alkanes with high yield and enantioselectivity by proceeding through a β-hydroxysilane intermediate. nih.gov The chemoselectivity of these tandem reactions can be finely tuned by modifying reaction conditions, allowing for the selective transformation of either the newly formed olefin or the β-hydroxysilane moiety. rsc.orgresearchgate.net
These silicon-directed strategies are instrumental in converting simple organosilane precursors into more complex, functionalized analogues that would be difficult to access through direct synthesis.
Silylation as a Controlled Derivatization Technique
Silylation is the process of introducing a silyl group to a molecule, replacing an active hydrogen atom on a functional group like an alcohol, amine, or carboxylic acid. libretexts.orgnih.gov This technique is fundamental not only for protecting functional groups but also for the initial synthesis of organosilanes from organic precursors. By carefully selecting the silylating agent and reaction conditions, silylation can be a highly controlled derivatization method. libretexts.orgyoutube.com
The primary methods for synthesizing this compound and its analogues involve two main silylation strategies:
Grignard Reactions: This classic method involves the reaction of a Grignard reagent (R-MgX) with a chlorosilane. gelest.com To synthesize the target compound, trichloro(3-chloropropyl)silane can be reacted with hexylmagnesium chloride. The reactivity of the chloro-substituents on the silicon atom decreases with each substitution, making it possible to control the degree of alkylation by managing stoichiometry and reaction conditions (e.g., reverse addition, where the Grignard reagent is added to the silane). gelest.comacs.org This allows for the selective formation of the desired mono-hexyl substituted product over di- or tri-substituted versions.
Hydrosilylation: This reaction involves the addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. mdpi.comresearchgate.net To form the hexyl chain on the target molecule, dichlorosilane (B8785471) (H₂SiCl₂) could be reacted with 1-hexene. core.ac.uk The choice of catalyst, often based on platinum or rhodium, is crucial for controlling the regioselectivity (anti-Markovnikov addition is highly favored) and preventing side reactions. nih.govnih.gov For precursors like trichloro(3-chloropropyl)silane, the synthesis involves the highly selective hydrosilylation of allyl chloride with trichlorosilane, where rhodium-based catalysts have shown superior performance and selectivity (>99%) over traditional platinum catalysts. nih.govresearchgate.netnih.gov
The choice of silylating agent is critical for achieving controlled derivatization. Strong silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for creating volatile derivatives for analysis, while chlorosilanes are the workhorses for building stable Si-C bonds in synthesis. research-solution.comsigmaaldrich.com
Iterative and Convergent Synthetic Pathways for Tailored Organosilane Architectures
For the synthesis of complex organosilanes with precisely defined structures, such as oligomers or molecules with multiple, different functional groups, simple linear syntheses are often inefficient. Advanced strategies like iterative and convergent pathways provide a more rational and controlled approach. acs.org
Iterative synthesis involves the repetition of a reaction sequence to build a molecule one unit at a time. This is particularly useful for creating oligosilanes or polymers with a defined sequence and length. A typical iterative cycle for building an oligosilane might involve:
Reaction: Coupling a silyl building block (e.g., a silylboronate) with a growing silane chain that has a reactive site (e.g., a Si-Cl bond).
Deprotection/Activation: Modifying the newly added unit to reveal a new reactive site for the next coupling step.
This step-by-step elongation allows for the precise construction of complex, non-symmetrical silane backbones.
Convergent synthesis , in contrast, involves preparing several complex fragments of the target molecule independently. These fragments are then combined in the final stages of the synthesis. This approach is generally more efficient for large, complex molecules as it maximizes the use of materials and allows for easier purification of intermediates. For example, two different functionalized organosilane analogues could be synthesized separately and then linked together, a strategy that is highly valuable in the creation of advanced materials and functional polymers. nih.gov
The combination of these pathways allows for the creation of truly "tailor-made" organosilane architectures, where different functional groups can be precisely placed along a complex silicon-based framework.
Elucidation of Reaction Mechanisms and Kinetics of Dichloro 3 Chloropropyl Hexylsilane
Fundamental Mechanistic Pathways at the Silicon Center
The silicon center in Dichloro(3-chloropropyl)hexylsilane is the primary site for chemical reactions. Its reactivity is dictated by the presence of two electronegative chlorine atoms, a bulky hexyl group, and a functionalized chloropropyl group. These substituents influence the accessibility and electronic nature of the silicon atom, paving the way for several mechanistic possibilities.
A predominant reaction pathway for chlorosilanes involves nucleophilic activation at the silicon center. Due to the high electronegativity of the chlorine atoms, the silicon atom in this compound is electron-deficient and thus highly susceptible to attack by nucleophiles (Nu:). This attack typically proceeds via an associative mechanism, leading to the formation of a hypercoordinate silicon intermediate.
In the presence of highly Lewis basic donors or specific chelating ligands, the silicon center can even form hexacoordinate intermediates or stable complexes. researchgate.netdoi.orgacs.org These species feature an octahedral geometry around the silicon atom. While less common as transient intermediates in simple substitution reactions, their existence highlights silicon's capacity to expand its coordination sphere, a key difference from carbon chemistry. nih.govacs.org The formation of these hypercoordinated species is a crucial step in many silicon-based reactions, including Lewis base-catalyzed transformations. nih.govresearchgate.net
While the silicon atom is inherently electrophilic, its reactivity can be further enhanced through electrophilic activation. This pathway involves the coordination of a Lewis acid to one of the chlorine atoms on the silane (B1218182). This coordination increases the positive charge on the silicon atom, making it a "super-electrophile" and thus more vulnerable to attack by even weak nucleophiles.
This type of activation is a central theme in many catalytic hydrosilation reactions where catalysts with electrophilic character transfer this property to the silicon center via Si-H activation. nih.gov Although this compound lacks a Si-H bond, the principle applies to the Si-Cl bonds. A Lewis acid (LA) can interact with a chloro substituent, polarizing the Si-Cl bond and facilitating its cleavage during nucleophilic attack.
The general reactivity profile of organosilanes is also influenced by the nature of the carbon-silicon bond, which is longer and weaker than a carbon-carbon bond and is polarized toward the carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org Electrophilic activation, therefore, provides a complementary mechanism to nucleophilic activation, enabling reactions that might otherwise be sluggish.
Apart from ionic pathways, this compound can participate in radical reactions. The generation of silicon-centered radicals, or silyl (B83357) radicals (R₃Si•), is a key step in many important transformations. researchgate.net These radicals can be formed from various organosilane precursors, including silyl halides. researchgate.nete-bookshelf.de
For this compound, a silyl radical could be generated via the homolytic cleavage of a silicon-chlorine bond. This process can be initiated by ultraviolet (UV) light (photolysis) or by the use of radical initiators. researchgate.net The resulting (3-chloropropyl)(hexyl)(chloro)silyl radical is a reactive intermediate that can participate in subsequent radical chain reactions, such as atom abstraction or addition to unsaturated bonds. researchgate.netwiley.com
Furthermore, the 3-chloropropyl group itself contains a C-Cl bond that can undergo homolytic cleavage, leading to the formation of a carbon-centered radical. The presence of two potential radical-forming sites (Si-Cl and C-Cl) adds complexity to the radical chemistry of this molecule. The study of persistent and stable silyl radicals has grown significantly, providing insight into their structure and reactivity. researchgate.nettechnion.ac.ilrsc.org
Quantitative Kinetic Analysis of Organosilane Transformations
A quantitative understanding of reaction rates and their dependence on various factors is essential for optimizing reaction conditions and predicting product distributions.
The kinetics of organosilane transformations are studied to determine key parameters such as rate constants (k) and activation parameters, including activation energy (Ea). These parameters are often derived by monitoring the concentration of reactants or products over time under controlled conditions. researchgate.net For complex reaction networks, kinetic models are developed to fit the experimental data. mdpi.comdoi.orgresearchgate.net
These values are typically determined experimentally and can be used in the Arrhenius equation to describe the temperature dependence of the reaction rate. Theoretical methods, such as conventional transition state theory, are also employed to calculate rate constants for gas-phase reactions of chlorosilanes. acs.org
Table 1: Representative Kinetic Data for Related Organosilane Reactions This table presents kinetic data for reactions of compounds structurally related to this compound to provide context for its likely reactivity.
| Reaction System | Reaction Type | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Methyltriethoxysilane (MTES) | Hydrolysis (pH 3.1) | Varies with conditions | 57.61 | nih.gov |
| Tetraethoxysilane (TEOS) | Hydrolysis (pH 3.1) | Varies with conditions | 31.52 | nih.gov |
| 1,3-Dichloropropanol | Dehydrochlorination | 1.62 x 10⁷ s⁻¹ (pre-exp.) | 38.8 | researchgate.net |
| Trichlorosilane (TCS) Dismutation | Disproportionation | Varies with temp. | Not specified | mdpi.com |
| 2,3-Dichloropropanol (2,3-DCP) | Saponification | 1.28 × 10¹² exp(-81241/RT) | 81.24 | doi.org |
Note: The values presented are for illustrative purposes and depend heavily on specific reaction conditions such as temperature, pH, solvent, and catalyst.
The three distinct substituents on the silicon atom of this compound each exert a unique electronic and steric influence, collectively determining the molecule's reactivity and the selectivity of its transformations.
Dichloro Substituents: The two chlorine atoms are highly electronegative, making the silicon center strongly electrophilic. This significantly increases its susceptibility to nucleophilic attack compared to alkylsilanes. acs.org The Si-Cl bonds are also relatively weak, making them suitable leaving groups in substitution reactions and potential sites for homolytic cleavage in radical reactions.
Hexyl Substituent: The hexyl group is a non-polar alkyl chain. Its primary influence is steric. As a relatively long alkyl chain, it imparts steric hindrance around the silicon center, which can decrease the rate of nucleophilic attack compared to a smaller alkyl group like methyl. mdpi.comresearchgate.net Studies on surface modification with alkylsilanes show that increasing the alkyl chain length can reduce reactivity due to steric effects and can significantly influence the properties of the resulting material. mdpi.commdpi.com
3-Chloropropyl Substituent: This substituent introduces another layer of complexity. Electronically, it is an electron-withdrawing group, further enhancing the electrophilicity of the silicon atom, though to a lesser extent than the directly-bonded chlorine atoms. More importantly, it provides a second reactive site within the molecule: the C-Cl bond at the end of the propyl chain. This site can undergo its own set of reactions, such as nucleophilic substitution or radical reactions, potentially competing with reactions at the silicon center and allowing for more complex chemical transformations.
Investigation of Solvent and Temperature Effects on Reaction Kinetics
The reaction kinetics of this compound, like other organochlorosilanes, are significantly influenced by solvent properties and temperature. While specific kinetic data for this compound is not extensively documented, the behavior of analogous alkoxysilanes and chlorosilanes provides a strong framework for understanding these effects.
The rate of reactions, such as hydrolysis and alcoholysis, is profoundly affected by the reaction medium. The choice of solvent can influence reaction rates through its polarity, ability to form hydrogen bonds, and its role as a homogenizing agent. nih.govnih.gov For instance, in the hydrolysis of alkoxysilanes, solvents with a high capacity for hydrogen bonding can facilitate the reaction. nih.gov The hydrolysis rate constants for methyltriethoxysilane (MTES) in an alkaline system were found to vary significantly with the solvent used, demonstrating the solvent's critical role in the reaction kinetics. researchgate.net Similarly, for Grignard reactions involving chlorosilanes, replacing a solvent like diethyl ether with toluene (B28343) can accelerate reactions with alkoxysilanes, although this effect was not observed for chlorosilanes themselves. nih.gov
Temperature is a primary factor controlling reaction rates, as described by the Arrhenius equation. researchgate.net Increasing the temperature generally leads to a higher reaction rate constant. For example, studies on the hydrolysis of alkoxysilanes have shown a significant increase in reaction rates with rising temperature. nih.govresearchgate.net One study reported that the hydrolysis rate of a silane agent increased more than sixfold when the temperature was raised from 20°C to 50°C. researchgate.net In the context of silica-filled rubber composites, the silanization reaction between silica (B1680970) and silane coupling agents is also temperature-dependent, with an optimal temperature range often cited around 150-160°C to ensure the reaction proceeds effectively. researchgate.net Catalytic dismutation of chlorosilanes, a process involving a cascade of reactions, also shows improved kinetic characteristics at higher temperatures. mdpi.com
The following table presents data on the effect of temperature on the hydrolysis rate constant for a related compound, methyltriethoxysilane (MTES), in an alkaline system, illustrating the typical impact of temperature on silane reaction kinetics.
| Reaction Temperature (°C) | Hydrolysis Rate Constant (k_h) (min⁻¹) |
| 20 | 0.0085 |
| 30 | 0.0162 |
| 40 | 0.0298 |
| 50 | 0.0537 |
| Data derived from studies on Methyltriethoxysilane (MTES) hydrolysis in an alkaline system. researchgate.net |
Bond Formation and Cleavage Energetics and Pathways
The chemical reactivity of this compound is fundamentally governed by the energetics and mechanisms of the formation and cleavage of its silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.
Si-C Bond Formation and Cleavage Mechanisms: Theoretical and Experimental Corroboration
The silicon-carbon bond is a defining feature of organosilicon compounds. Compared to carbon-carbon bonds, Si-C bonds are longer and weaker, with a degree of polarization towards the more electronegative carbon atom. wikipedia.org Generally, unstrained alkyl-silicon bonds, such as the Si-hexyl and Si-chloropropyl bonds in the title compound, are stable towards water and oxygen under ambient conditions. wikipedia.org
Formation: The primary industrial method for forming Si-C bonds is the direct process (Rochow reaction), where alkyl halides react with silicon metal at high temperatures. libretexts.org Another significant method is hydrosilylation, where hydrosilanes (containing Si-H bonds) add across unsaturated bonds like alkenes, a process often catalyzed by platinum group metals. wikipedia.orgacs.org This method is a versatile and atom-economical way to create Si-C bonds. acs.org
Cleavage: Despite their general stability, Si-C bonds can be cleaved under specific conditions. Strong acids can cause protodesilylation, and certain nucleophiles like fluoride (B91410) ions can also displace the carbon atom. wikipedia.org Theoretical studies using density functional theory (DFT) have been employed to predict the stability of Si-C bonds in organosilane precursors during polycondensation under acidic and basic conditions. researchgate.netacs.orgnih.gov These studies propose mechanisms for cleavage and use calculated parameters like proton affinity to predict bond stability, which often aligns with experimental observations. researchgate.netacs.orgnih.gov For instance, research on benzyltrimethylsilanes showed that electron-withdrawing substituents facilitate the cleavage of the benzyl-silicon bond in a basic medium. le.ac.uk The presence of alkyl linkers between the silicon and an aromatic group can also influence Si-C bond stability, with longer chains potentially suppressing cleavage under basic conditions. rsc.org
Reactivity of Si-Cl Bonds: Hydrolysis, Alcoholysis, and Substitution Reactions
The two silicon-chlorine (Si-Cl) bonds in this compound are highly reactive, making them key sites for chemical transformations. These bonds are susceptible to attack by a wide range of nucleophiles.
Hydrolysis and Alcoholysis: Like other chlorosilanes, this compound is expected to react readily with water in a hydrolysis reaction, replacing the chlorine atoms with hydroxyl (-OH) groups to form silanols. This reaction ultimately leads to the formation of silica (SiO₂) and hydrochloric acid. wikipedia.org The hydrolysis of chlorosilanes can proceed through a complex mechanism involving the formation of various intermediates, including disiloxanes and siloxane polymers. researchgate.net Theoretical studies suggest that the mechanism often involves a four-membered cyclic transition state. researchgate.net Similarly, reaction with alcohols (alcoholysis) yields alkoxysilanes, replacing the chlorine atoms with alkoxy (-OR) groups. wikipedia.org The kinetics of hydrolysis are catalyzed by both acids and bases. unm.edu
Substitution Reactions: The Si-Cl bond is readily targeted in substitution reactions. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are classic examples of nucleophiles that react with chlorosilanes to form new Si-C bonds. wikipedia.org Aminolysis, the reaction with amines, is another important substitution reaction that replaces chlorine with amino groups. researchgate.netrsc.org Kinetic investigations into the aminolysis of various chlorosilanes have shown that the rate law is typically first-order with respect to the silicon compound and independent of the amine concentration. researchgate.netrsc.org Recent research has also demonstrated the cleavage of the Si-Cl bond by transition metal complexes, such as an iron(0) complex, which proceeds through a radical process involving single-electron transfer steps. acs.org
The following table summarizes the reactivity of the Si-Cl bond with various nucleophiles.
| Reactant Type | Product Type | General Reaction |
| Water (Hydrolysis) | Silanol (B1196071) | R₂SiCl₂ + 2 H₂O → R₂Si(OH)₂ + 2 HCl |
| Alcohol (Alcoholysis) | Alkoxysilane | R₂SiCl₂ + 2 R'OH → R₂Si(OR')₂ + 2 HCl |
| Grignard Reagent | Organosilane | R₂SiCl₂ + 2 R'MgX → R₂SiR'₂ + 2 MgXCl |
| Amine (Aminolysis) | Silylamine | R₂SiCl₂ + 4 R'₂NH → R₂Si(NR'₂)₂ + 2 R'₂NH₂Cl |
Advanced Spectroscopic and Analytical Techniques for Structural and Interfacial Characterization of Dichloro 3 Chloropropyl Hexylsilane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilane compounds like Dichloro(3-chloropropyl)hexylsilane in the solution state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, purity, and chemical environment of the atoms within the molecule.
Comprehensive ¹H, ¹³C, and ²⁹Si NMR Analysis for Molecular Structure and Purity
A combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy offers a complete picture of the molecular framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the protons of the hexyl chain and the chloropropyl group. The integration of these signals can confirm the ratio of these groups, while the multiplicity (splitting pattern) reveals the connectivity between adjacent carbon atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the hexyl and chloropropyl chains will give a distinct signal, and its chemical shift will be influenced by the neighboring atoms, particularly the electronegative chlorine and silicon atoms.
²⁹Si NMR: As silicon is the central atom in this organosilane, ²⁹Si NMR is a powerful tool for directly probing the silicon environment. nih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. nih.gov For this compound, the presence of two chlorine atoms, a hexyl group, and a chloropropyl group will result in a characteristic chemical shift. This technique is also invaluable for monitoring reactions at the silicon center, such as hydrolysis and condensation.
A hypothetical table of expected chemical shifts for this compound is presented below. These values are estimated based on typical chemical shifts for similar organochlorosilane structures.
Table 1: Estimated NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Estimated Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₂-Si | 1.0 - 1.2 |
| -CH₂-CH₂-Si | 1.3 - 1.5 | |
| -(CH₂)₃-CH₃ | 1.2 - 1.4 | |
| -CH₂-Cl | 3.5 - 3.7 | |
| -CH₃ (hexyl) | 0.8 - 0.9 | |
| ¹³C | Si-CH₂- | 20 - 25 |
| -CH₂-CH₂-Cl | 28 - 33 | |
| -CH₂-Cl | 45 - 50 | |
| Hexyl chain carbons | 14 - 32 | |
| ²⁹Si | SiCl₂ | 10 - 15 |
Solid-State NMR for Investigating Immobilized or Polymerized Forms
When this compound is immobilized on a surface, such as silica (B1680970), or polymerized through hydrolysis and condensation reactions, solid-state NMR (ssNMR) becomes an essential characterization technique. researchgate.net Unlike solution NMR, ssNMR can analyze insoluble or solid materials, providing insights into the structure, dynamics, and connectivity of the silane (B1218182) in its functional state. researchgate.net
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ²⁹Si and ¹³C NMR spectra of the immobilized silane. researchgate.net The ²⁹Si ssNMR spectrum is particularly informative as it can distinguish between different degrees of condensation of the silane on the surface. researchgate.net The silicon environments are often described using "T" notation, where the superscript indicates the number of bridging oxygen atoms (Si-O-Si or Si-O-Substrate linkages):
T¹: The silicon atom is bonded to one oxygen atom and two hydroxyl groups or unreacted chlorine atoms.
T²: The silicon atom is bonded to two oxygen atoms and one hydroxyl group or unreacted chlorine atom.
T³: The silicon atom is fully cross-linked, bonded to three oxygen atoms.
The relative intensities of these T-signals provide a quantitative measure of the degree of cross-linking and the nature of the siloxane network formed on the surface. researchgate.net Similarly, ¹³C ssNMR can be used to study the conformation and mobility of the hexyl and chloropropyl chains in the immobilized state. researchgate.net
Advanced Mass Spectrometric Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. csic.es For this compound, HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
Electron ionization (EI) is a common technique used in MS that can cause extensive fragmentation of the molecule. The analysis of these fragments provides a molecular fingerprint and can be used to deduce the structure of the parent molecule. The fragmentation of this compound would likely involve the cleavage of the Si-C, C-C, and C-Cl bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum for fragments containing chlorine atoms.
Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry
| Fragment Ion | Structure | Notes |
|---|---|---|
| [M-Cl]⁺ | [C₉H₁₉ClSi]⁺ | Loss of a chlorine atom from silicon |
| [M-Hexyl]⁺ | [C₃H₆Cl₃Si]⁺ | Loss of the hexyl group |
| [M-CH₂CH₂CH₂Cl]⁺ | [C₆H₁₃Cl₂Si]⁺ | Loss of the chloropropyl group |
| [SiCl₂(Hexyl)]⁺ | [C₆H₁₃Cl₂Si]⁺ | Fragment containing the hexyl group and silicon |
| [SiCl₂(C₃H₆Cl)]⁺ | [C₃H₆Cl₃Si]⁺ | Fragment containing the chloropropyl group and silicon |
Surface-Sensitive Mass Spectrometry: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Interfacial Studies
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique used to analyze the chemical composition of the outermost atomic or molecular layer of a surface. mdpi.com This makes it ideal for studying surfaces modified with this compound. In ToF-SIMS, a pulsed primary ion beam bombards the surface, causing the emission of secondary ions from the top monolayer. mdpi.com These secondary ions are then analyzed by a time-of-flight mass spectrometer.
ToF-SIMS can provide detailed information about:
Surface Coverage: The intensity of characteristic secondary ions from the silane can be used to assess the extent of surface coverage.
Molecular Orientation: By analyzing the relative intensities of different fragment ions, it is possible to infer the orientation of the immobilized silane molecules. For example, a higher intensity of fragments from the hexyl chain might suggest that this part of the molecule is oriented away from the surface.
Chemical Integrity: ToF-SIMS can confirm that the silane has been covalently bound to the surface and can detect the presence of unreacted functional groups or contaminants. nih.gov
Interfacial Chemistry: This technique is powerful in probing the chemical bonds formed between the silane and the substrate, for instance, by detecting Si-O-Substrate ions. mdpi.com
Vibrational Spectroscopy for Chemical Bonding and Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
For this compound, vibrational spectroscopy can be used to identify and characterize its key functional groups. The presence of Si-Cl, C-Cl, C-H, and Si-C bonds will give rise to characteristic absorption or scattering peaks in the spectra. FTIR is particularly useful for monitoring the hydrolysis of the Si-Cl bonds, which would be indicated by the disappearance of the Si-Cl stretching vibration and the appearance of a broad Si-OH stretching band. Upon condensation, the formation of Si-O-Si linkages can also be observed.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C-H (alkyl) | Bending | 1370 - 1470 |
| C-Cl | Stretching | 650 - 850 |
| Si-Cl | Stretching | 450 - 600 |
| Si-C | Stretching | 600 - 800 |
| Si-O-Si (post-condensation) | Asymmetric Stretching | 1000 - 1100 |
X-ray Based Characterization Techniques
X-ray based techniques are indispensable for determining the elemental and chemical state composition of surfaces treated with this compound and for obtaining the definitive molecular structure of the compound itself.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netstrath.ac.uk When this compound is applied to a substrate, XPS can confirm the presence of the coating and analyze its chemical bonding to the surface. acs.orgstrath.ac.uk
An XPS survey scan would identify the presence of Silicon (Si), Carbon (C), and Chlorine (Cl) on the surface, along with Oxygen (O) if hydrolysis has occurred, and elements from the underlying substrate. researchgate.net High-resolution scans of the specific elemental regions provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to distinguish between Si-C, Si-Cl, and Si-O bonds. The C 1s spectrum can differentiate between C-H/C-C bonds in the alkyl chains, C-Si bonds, and C-Cl bonds. Similarly, the Cl 2p spectrum can resolve the different chemical environments of chlorine bonded to silicon versus chlorine bonded to carbon.
Table 3: XPS Core-Level Spectra Interpretation for a Surface Modified with this compound
| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State / Bonding |
|---|---|---|---|
| Si | Si 2p | ~100-101 | Si-C (alkyl) |
| Si | Si 2p | ~101-102 | Si-Cl |
| Si | Si 2p | ~102-104 | Si-O (from hydrolysis/substrate) |
| C | C 1s | ~284.8 | C-C, C-H (adventitious carbon, alkyl chains) |
| C | C 1s | ~284.5 | C-Si |
| C | C 1s | ~286.5 | C-Cl |
| Cl | Cl 2p | ~199-200 | Cl-Si |
| Cl | Cl 2p | ~200-201 | Cl-C |
Note: Binding energies are approximate and can shift depending on the specific chemical environment and instrument calibration.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. oup.com If a suitable single crystal of this compound could be grown, SCXRD would provide an unambiguous determination of its molecular structure.
The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the geometry around the central silicon atom. For most organosilicon compounds, silicon adopts a tetrahedral geometry, and this would be confirmed by the Cl-Si-Cl, C-Si-Cl, and C-Si-C bond angles being close to 109.5°. wikipedia.org The data would also reveal the conformation of the hexyl and chloropropyl chains in the solid state and how the molecules pack together in the crystal lattice. While a structure for this specific molecule is not publicly available, the table below illustrates the type of data that the technique would provide.
Table 4: Illustrative Structural Parameters Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal Data | ||
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal lattice. | P2₁/c |
| Bond Lengths (Å) | ||
| Si-Cl | The distance between silicon and chlorine atoms. | 2.05 Å |
| Si-C (hexyl) | The distance between silicon and the hexyl chain carbon. | 1.85 Å |
| C-Cl (propyl) | The distance between carbon and chlorine on the propyl chain. | 1.80 Å |
| C-C (avg) | The average carbon-carbon single bond length. | 1.54 Å |
| **Bond Angles (°) ** | ||
| Cl-Si-Cl | The angle between the two silicon-chlorine bonds. | ~108° |
| C-Si-Cl | The angle between a carbon and chlorine bonded to silicon. | ~109° |
Note: The values presented are typical for organosilanes and are for illustrative purposes only, as a crystal structure for this compound has not been reported.
Computational and Theoretical Chemistry Studies of Dichloro 3 Chloropropyl Hexylsilane Reactivity
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical methods are instrumental in elucidating the molecular and electronic properties of organosilane compounds such as Dichloro(3-chloropropyl)hexylsilane. These computational techniques provide insights into the molecule's geometry, energetic stability, and spectroscopic characteristics, which are crucial for understanding its reactivity.
Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) has become a principal tool for investigating the properties of silicon-containing molecules. By approximating the electron density, DFT calculations can accurately predict the equilibrium geometry of this compound, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the steric and electronic environment around the silicon center.
Furthermore, DFT methods are employed to calculate the energetic properties of the molecule, such as its total energy and heat of formation. These calculations are vital for assessing the thermodynamic stability of the compound. Spectroscopic predictions, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, can also be obtained through DFT calculations. Comparing these theoretical spectra with experimental data serves as a validation of the computational model and aids in the interpretation of experimental results.
Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects
While DFT is widely used, ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing certain molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy for calculating energies and molecular structures. For a molecule like this compound, these methods can provide a benchmark for results obtained from more computationally efficient DFT calculations, ensuring the reliability of the predicted properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energy and spatial distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack.
The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. An analysis of the FMOs of this compound would reveal the regions of the molecule that are most electron-rich and electron-poor, thereby predicting its reactivity towards different chemical reagents. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity.
Interactive Table: Frontier Molecular Orbital Properties No specific experimental or computational data for this compound was found in the search results. The following table is a template illustrating how such data would be presented.
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | Value | e.g., Si-C bonds, non-bonding orbitals on Cl |
| LUMO | Value | e.g., Si-Cl antibonding orbitals |
| HOMO-LUMO Gap | Value |
Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations. Computational methods allow for the detailed exploration of reaction pathways by mapping the potential energy surface (PES).
Reaction Mechanism Elucidation via Potential Energy Surface Mapping
Identification of Transition States, Intermediates, and Reaction Coordinate Analysis
A potential energy surface represents the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, chemists can identify key stationary points, including reactants, products, intermediates, and transition states. rsc.orgresearchgate.netchemrxiv.org
Transition state theory is used to locate the saddle point on the PES that connects reactants to products. rsc.org The geometry and energy of the transition state are critical for determining the activation energy and, consequently, the rate of the reaction. Reaction coordinate analysis, which involves following the path of minimum energy from reactants to products, provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. This analysis can reveal the concerted or stepwise nature of the mechanism.
Solvation Effects on Reaction Profiles using Implicit and Explicit Solvent Models
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects in two primary ways: implicitly and explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway and stability of intermediates and transition states. For reactions of this compound, considering the polarity of the solvent would be essential for accurately predicting its reactivity.
Advanced Simulation Techniques for Dynamic Processes
Advanced simulation techniques are indispensable for understanding the dynamic behavior of molecules like this compound at an atomistic level. These computational methods allow researchers to model complex processes that are often difficult to probe experimentally, providing insights into conformational changes, intermolecular forces, and reactive events over time.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe how the positions and velocities of particles evolve over time. For a flexible molecule such as this compound, MD is a powerful tool for exploring its conformational landscape and understanding how it interacts with other molecules.
Conformational Analysis
The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility due to the rotation around several single bonds, primarily within the hexyl and 3-chloropropyl chains. MD simulations can map the potential energy surface associated with these rotations, identifying stable conformations and the energy barriers between them.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Potential Conformations |
| Cl-Si-C1-C2 | Rotation of the chloropropyl group relative to the silicon center | Gauche, Anti |
| Si-C1-C2-C3 | Torsion within the chloropropyl chain | Gauche, Anti |
| C2-C3-C-Cl | Rotation of the terminal chlorine atom | Gauche, Anti |
| Cl-Si-C1'-C2' | Rotation of the hexyl group relative to the silicon center | Gauche, Anti |
| Si-C1'-C2'-C3' | Torsion within the hexyl chain | Gauche, Anti |
| C-C-C-C (Hexyl) | Multiple torsions defining the hexyl chain's fold | Various staggered conformations |
Intermolecular Interactions
MD simulations are also adept at modeling the non-covalent interactions between multiple this compound molecules or between the silane (B1218182) and a solvent. These interactions govern the bulk properties of the material, such as its boiling point, viscosity, and solubility. The primary intermolecular forces at play for this compound would be van der Waals forces, arising from the nonpolar hexyl chains, and dipole-dipole interactions originating from the polar Si-Cl and C-Cl bonds. In protic solvents, the potential for hydrogen bonding with the chlorine atoms, though weak, could also be investigated. rsc.org
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Originating Groups | Relative Strength | Significance |
| Van der Waals Forces | Hexyl chains, chloropropyl chains | Weak | Governs packing in nonpolar environments |
| Dipole-Dipole Interactions | Si-Cl bonds, C-Cl bond | Moderate | Influences molecular orientation and bulk polarity |
| Weak Hydrogen Bonds | Chlorine atoms (as acceptors) with donor solvents | Very Weak | Can influence solubility and interactions in protic media |
Monte Carlo (MC) Simulations for Statistical Sampling of Molecular Systems
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. sigmaaldrich.com Unlike MD, which follows a deterministic path, MC methods explore the conformational space of a molecule by making random changes to its coordinates and accepting or rejecting these changes based on a probability criterion, typically related to the change in energy. sigmaaldrich.comchemrxiv.org
This stochastic approach is particularly advantageous for surmounting high energy barriers on the potential energy surface, a common challenge in MD simulations which can become trapped in local energy minima. chemrxiv.org For a molecule with many degrees of freedom like this compound, MC simulations can provide a more thorough and efficient sampling of the full range of possible conformations. This is crucial for calculating statistically meaningful thermodynamic averages of system properties such as energy, heat capacity, and free energy. The goal is to generate a representative sample of the near-infinite number of possible combinations to estimate the probability distribution of the model's output. scispace.com
Table 3: Comparison of MD and MC for Conformational Sampling
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
| Methodology | Deterministic (solves equations of motion) | Stochastic (uses random sampling) |
| Time Dependence | Provides a time-evolved trajectory | Does not naturally include a time dimension |
| Energy Barriers | Can get trapped in local energy minima | Efficient at overcoming energy barriers |
| Primary Application | Studying dynamic processes and kinetics | Calculating thermodynamic equilibrium properties |
Ab Initio Molecular Dynamics for Bond Breaking and Forming Events
Standard MD and MC simulations rely on classical force fields, which are pre-parameterized functions that describe the potential energy of a system. A major limitation of this approach is that it cannot model the formation or breaking of covalent bonds. To study chemical reactivity, a quantum mechanical description of the electronic structure is necessary.
Ab initio molecular dynamics (AIMD) addresses this limitation by calculating the forces acting on the atoms "on the fly" at each step of the simulation using quantum chemistry methods, such as Density Functional Theory (DFT). mdpi.com This allows for the explicit simulation of chemical reactions, providing a powerful tool for elucidating reaction mechanisms, identifying transition states, and understanding the dynamics of bond cleavage and formation. rsc.orgmdpi.com
For this compound, a key reactive process is the hydrolysis of the two silicon-chlorine (Si-Cl) bonds. This reaction is fundamental to its application as a coupling agent or surface modifier. AIMD can be used to model the entire reaction pathway of hydrolysis. For example, a simulation could track the approach of a water molecule to the silicon center, the formation of a pentacoordinate silicon intermediate, the transfer of a proton, the breaking of the Si-Cl bond to release a chloride ion, and the formation of a stable silanol (B1196071) (Si-OH) group.
Table 4: Hypothetical Hydrolysis Steps of a Si-Cl Bond via AIMD
| Step | Process | Description |
| 1 | Nucleophilic Attack | A water molecule's oxygen atom attacks the electrophilic silicon atom. |
| 2 | Intermediate Formation | Formation of a transient, unstable pentacoordinate silicon intermediate. |
| 3 | Proton Transfer | A proton is transferred from the attacking water molecule, often to another solvent molecule. |
| 4 | Bond Cleavage | The silicon-chlorine (Si-Cl) bond breaks, and a chloride ion (Cl⁻) departs. |
| 5 | Product Formation | A stable silanol (Si-OH) group is formed on the silicon center. |
By providing a detailed, time-resolved picture of this reactive event, AIMD offers unparalleled insight into the chemical behavior of this compound.
Research Avenues: Dichloro 3 Chloropropyl Hexylsilane As a Precursor in Advanced Materials Science
Rational Design of Organosilane Precursors for Material Applications
The effectiveness of an organosilane in material applications is intrinsically linked to its molecular architecture. The rational design of precursors like Dichloro(3-chloropropyl)hexylsilane involves the strategic selection of functional groups to achieve desired material properties. The silicon-chlorine bonds are highly reactive towards hydrolysis, making them ideal for forming robust siloxane (Si-O-Si) networks, the backbone of silicone polymers and coatings. The hexyl group, a non-polar alkyl chain, influences the precursor's solubility and can impart hydrophobic properties to the final material. The chloropropyl group provides a reactive site for further chemical modifications, enabling the covalent attachment of a wide range of organic functionalities.
The design of organosilane precursors is guided by the intended application. For instance, in the development of biocompatible materials, the length of the alkyl chain and the nature of the organic functional group are critical factors that can influence cellular adhesion and response. In the realm of periodic mesoporous organosilicas (PMOs), bridged organosilane precursors are utilized to create materials with large surface areas and well-defined nanoporous structures, which are advantageous for catalysis and sensing applications. The careful selection of organic bridging groups allows for the fine-tuning of the material's chemical and physical properties. The synthesis of such tailored organosilanes often involves hydrosilylation, a versatile reaction for forming silicon-carbon bonds.
Table 1: Key Functional Groups in Organosilane Precursors and Their Influence on Material Properties
| Functional Group | Chemical Moiety | Primary Role in Material Properties |
| Hydrolyzable Group | -Cl, -OR | Enables hydrolysis and condensation to form siloxane networks. |
| Alkyl Chain | -C6H13 (Hexyl) | Influences solubility, hydrophobicity, and steric effects. |
| Organic Functionality | -(CH2)3Cl (Chloropropyl) | Provides a reactive site for post-synthesis modification and covalent bonding. |
Strategies for Functionalizing Surfaces and Fabricating Hybrid Materials
The unique chemical nature of this compound allows for its use in various strategies to create functionalized surfaces and hybrid materials. These strategies primarily leverage the reactivity of the dichlorosilyl and chloropropyl groups.
Controlled Silanization and Surface Grafting on Diverse Substrates
Silanization, or silane (B1218182) grafting, is a powerful technique for modifying the surface properties of a wide range of inorganic materials. This process involves the reaction of organosilanes with surface hydroxyl (-OH) groups present on substrates like silica (B1680970), glass, metal oxides, and even natural materials like halloysite nanotubes. The dichlorosilyl group of this compound readily reacts with these surface hydroxyls, forming stable covalent siloxane bonds and releasing hydrochloric acid as a byproduct. This reaction effectively anchors the organosilane to the substrate surface.
The hexyl group of the silane can alter the surface energy, typically rendering a hydrophilic surface more hydrophobic. The tethered chloropropyl group then presents a reactive handle for further functionalization. This "grafting to" approach allows for the covalent attachment of various molecules, including polymers, biomolecules, and dyes, to the surface. The efficiency of this grafting process can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. For instance, studies on similar chloropropyl-functionalized silanes have shown that the choice of solvent and the molar ratio of reactants can significantly impact the degree
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Dichloro(3-chloropropyl)hexylsilane, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via chlorination of hexylsilane precursors using agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 80°C for similar silanes ), and stoichiometric excess of chlorinating agents to minimize byproducts. Optimizing reaction efficiency involves monitoring progress via ³¹P-NMR or GC-MS to detect intermediates and impurities (e.g., dichloro sulfide byproducts in analogous reactions ).
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm bond connectivity and detect impurities (e.g., residual chlorides or silanol groups) .
- FTIR to identify Si-Cl (~480 cm⁻¹) and C-Cl (~650 cm⁻¹) stretches .
- GC-MS or HPLC for quantification of purity, referencing known retention indices and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields when synthesizing this compound under varying conditions?
- Methodology : Contradictions often arise from competing side reactions (e.g., over-chlorination or hydrolysis). To resolve this:
- Perform kinetic studies to identify optimal reaction times and temperatures (e.g., shorter durations at lower temperatures reduce dichloride byproducts ).
- Use DoE (Design of Experiments) to model interactions between variables like reagent ratios, solvent polarity, and catalyst presence .
- Analyze byproducts via LC-MS/MS and compare with synthetic standards to adjust purification protocols (e.g., fractional distillation for silanes with boiling points ~200°C ).
Q. What methodologies are effective for functionalizing this compound in hybrid materials or catalytic systems?
- Methodology : The compound’s Si-Cl bonds enable diverse functionalization:
- Surface grafting : React with hydroxyl-rich substrates (e.g., silica nanoparticles) under inert atmospheres to form Si-O-Si linkages, followed by substitution of remaining Cl groups with organofunctional moieties (e.g., imidazole for catalytic sites ).
- Silsesquioxane frameworks : Hydrolyze under controlled pH to generate reactive intermediates for cage-like structures, as demonstrated in octa-(3-chloropropyl)silsesquioxane synthesis .
- Composite fabrication : Incorporate into bentonite-cyclodextrin catalysts via silane coupling, enhancing stability in aqueous media under ultrasonication .
Q. How can researchers mitigate safety risks while handling this compound in moisture-sensitive reactions?
- Methodology :
- Use Schlenk lines or gloveboxes to exclude moisture, preventing hydrolysis and HCl release .
- Equip labs with neutralization traps (e.g., NaOH scrubbers) for accidental Cl⁻ release.
- Personal protective equipment (PPE): Chemically resistant gloves (e.g., nitrile), full-face shields, and vapor-tight suits, as recommended for analogous chlorosilanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
